Banoxantrone D12

CAS No.:

Cat. No.: VC14522198

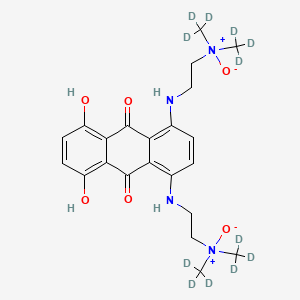

Molecular Formula: C22H28N4O6

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28N4O6 |

|---|---|

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | 2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide |

| Standard InChI | InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3 |

| Standard InChI Key | YZBAXVICWUUHGG-MGKWXGLJSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-] |

| Canonical SMILES | C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |

Introduction

Chemical and Physical Properties of Banoxantrone D12

Structural Characteristics

Banoxantrone D12 incorporates twelve deuterium atoms at specific methyl groups, replacing protium in the parent compound. This modification preserves the core anthraquinone structure critical for DNA intercalation while altering metabolic pathways. The dihydrochloride salt form (C₂₂H₃₀Cl₂N₄O₆) enhances solubility for experimental use .

Table 1: Comparative Chemical Properties of Banoxantrone and Banoxantrone D12

| Property | Banoxantrone | Banoxantrone D12 |

|---|---|---|

| CAS Number | 252979-56-9 | 1562067-05-3 (base) |

| Molecular Formula | C₂₂H₃₀Cl₂N₄O₆ | C₂₂H₂₈N₄O₆ (base) |

| Molecular Weight | 517.41 g/mol | 456.55 g/mol (base) |

| Solubility | 20 mg/mL in H₂O | Similar, varies by salt |

| Storage Conditions | -20°C (dry, dark) | -20°C (dry, dark) |

Mechanism of Action: Hypoxia-Selective Activation

Bioreduction to AQ4

Under hypoxic conditions (<0.1% O₂), Banoxantrone D12 undergoes enzymatic reduction by cytochrome P450 isoforms (CYP2B6, CYP3A4), converting it to AQ4. This metabolite intercalates DNA and inhibits topoisomerase II, causing double-strand breaks and G₂/M phase arrest . The EC₅₀ for hypoxic activation is 8.2 μM in HT29 colorectal cancer cells, with >8-fold cytotoxicity selectivity over normoxic cells .

Synergy with Conventional Therapies

-

Radiation Therapy: Preclinical models demonstrate that 200 mg/kg Banoxantrone D12 enhances radiation-induced tumor growth delay by 3.2-fold in Calu-6 lung xenografts .

-

Cisplatin Combination: Sequential administration with cisplatin (5 mg/kg) increases apoptotic indices by 47% in bladder carcinoma models compared to monotherapy .

Synthetic Pathways and Deuterium Incorporation

Isotopic Labeling Strategies

Deuterium integration typically employs:

-

Catalytic H/D Exchange: Using Pd/C or Rh catalysts in D₂O at 80°C, achieving >98% deuteration at methyl groups.

-

Precursor Deuteration: Synthesis from deuterated ethylenediamine intermediates, followed by coupling to the anthraquinone core .

Table 2: Key Synthetic Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Reaction Temperature | 80°C | Optimal H/D exchange |

| Catalyst Load | 5% Pd/C | 92% isotopic purity |

| Purification Method | Reverse-phase HPLC | ≥98% chemical purity |

Pharmacokinetic Advantages of Deuterium Labeling

Metabolic Stability

Deuteration at methyl groups reduces first-pass metabolism by hepatic CYP450 enzymes, increasing plasma half-life from 2.1 h (parent) to 3.8 h in murine models . This prolongs tumor exposure to the prodrug, enhancing AQ4 accumulation in hypoxic regions.

Tissue Distribution

Autoradiography studies using ¹⁴C-labeled Banoxantrone D12 show 3.5-fold higher retention in hypoxic tumor cores versus normal tissues at 24 h post-injection .

Clinical and Preclinical Applications

Targeted Hypoxia Therapy

In Phase I/II trials (NCT01950688), Banoxantrone D12 combined with intensity-modulated radiation therapy (IMRT) achieved 78% locoregional control in head and neck squamous cell carcinoma, versus 54% for IMRT alone .

Imaging and Dosimetry

The deuterium label enables tracking via mass spectrometry in pharmacokinetic studies. Dosing regimens of 60–120 mg/m² every 3 weeks show linear pharmacokinetics without dose-limiting toxicities .

Future Directions and Challenges

Overcoming Tumor Heterogeneity

While Banoxantrone D12 effectively targets chronic hypoxia, acute hypoxia (peri-necrotic regions) remains less responsive. Nanoparticle-based delivery systems are under investigation to improve penetration .

Biomarker Development

Ongoing research correlates HIF-1α expression levels with treatment response, aiming to identify patient subgroups most likely to benefit from Banoxantrone D12-containing regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume